

Technical Guide: Certificate of Analysis for Fulvestrant-9-sulfone-d3

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Compound of Interest

Compound Name: Fulvestrant-9-sulfone-d3

Cat. No.: B12392374

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Fulvestrant-9-sulfone-d3**, a critical isotopically labeled internal standard used in bioanalytical and pharmaceutical research. The information presented herein is representative of the data found in a typical Certificate of Analysis (CoA) and is intended to guide researchers in its application.

Introduction and Compound Profile

Fulvestrant is a potent estrogen receptor (ER) antagonist and selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. [1][2] The metabolism of fulvestrant is complex, involving pathways such as oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulphate. [3][4] One of the key metabolites formed via oxidation of the side-chain sulfoxide is Fulvestrant-9-sulfone. [5][6]

Fulvestrant-9-sulfone-d3 is the deuterium-labeled analog of this metabolite. [7][8] Due to its structural similarity and mass difference, it is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure concentrations of the unlabeled metabolite in biological matrices. [9][10][11] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, correcting for matrix effects and variability. [9][12]

Representative Certificate of Analysis Data

The following tables summarize the typical specifications and quality control results for a batch of **Fulvestrant-9-sulfone-d3**.

Table 1: Compound Identification and Physical Properties

Parameter	Specification
Chemical Name	(7 α ,17 β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3
Parent Drug	Fulvestrant
CAS Number	98008-06-1 (Unlabeled)[13][14]
Molecular Formula	C ₃₂ H ₄₄ D ₃ F ₅ O ₄ S[13][15]
Molecular Weight	625.79 g/mol [7][13][15]
Appearance	White Solid[13]

| Storage Conditions | -20°C[14] |

Table 2: Quality and Purity Analysis

Analytical Test	Method	Acceptance Criteria	Representative Result
Chemical Purity	HPLC	≥ 98.0%	99.4%[13]
Identity Confirmation	¹ H NMR, ¹⁹ F NMR	Conforms to Structure	Conforms
Mass Confirmation	Mass Spectrometry	Conforms to m/z	Conforms
Isotopic Purity	Mass Spectrometry	≥ 98 atom % D	>98 atom % D[13]
Water Content	Karl Fischer	≤ 1.0%	0.2%

| Residual Solvents | GC-HS | Meets USP <467> | Meets Specification |

Experimental Protocols

Detailed methodologies are crucial for the correct interpretation of analytical data and for the successful implementation of the standard in assays.

This method is used to determine the chemical purity of the compound by separating it from any impurities.

- Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., ACE C18, 250 mm x 4.6 mm, 5 μ m particle size).[\[16\]](#)
- Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.[\[16\]](#)
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μ L.[\[16\]](#)
- Procedure: A solution of **Fulvestrant-9-sulfone-d3** is prepared in methanol at a concentration of approximately 0.5 mg/mL. The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

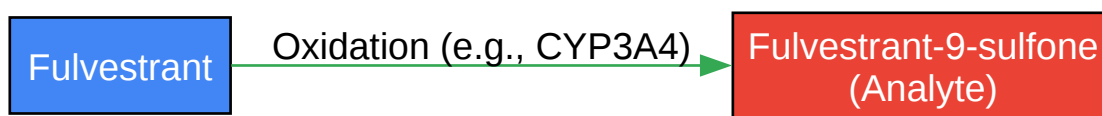
MS is used to confirm the molecular weight of the compound and to verify its isotopic enrichment.

- Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan from m/z 150-900.

- Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Procedure for Identity: The sample is directly infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ is compared to the theoretical calculated mass (626.8 g/mol).
- Procedure for Isotopic Purity: The relative intensities of the isotopic peaks corresponding to the unlabeled (d0), d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all observed isotopic species.

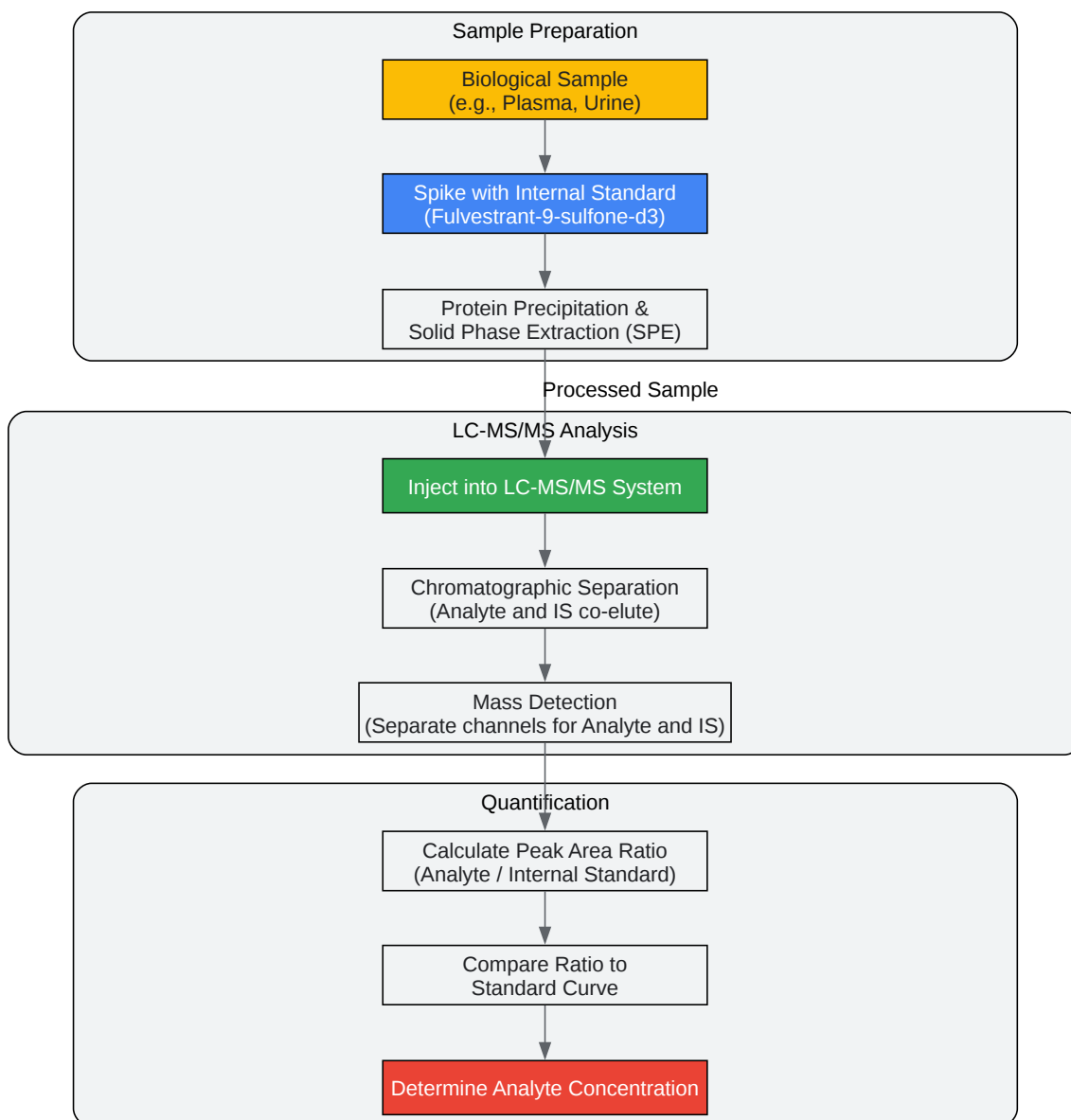
Application and Workflow Visualizations

The primary application of **Fulvestrant-9-sulfone-d3** is as an internal standard in bioanalytical studies. The following diagrams illustrate its metabolic origin and its use in a typical experimental workflow.



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Caption: Metabolic pathway showing the oxidation of Fulvestrant to its sulfone metabolite.



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Caption: Workflow for quantifying Fulvestrant-9-sulfone using its deuterated internal standard.

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